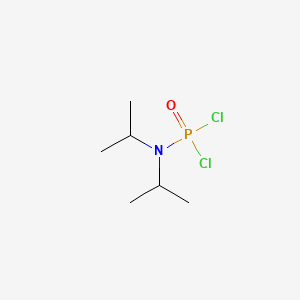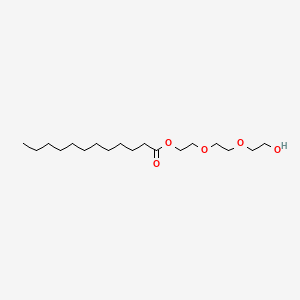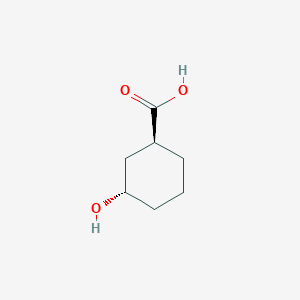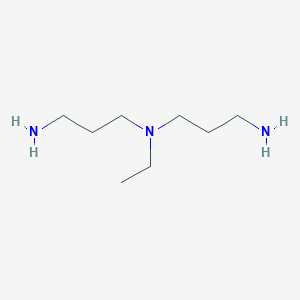
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl-
Übersicht
Beschreibung
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- is a chemical compound with the molecular formula C9H24N4. It is a linear polyamine that is often used in various chemical and industrial applications due to its unique properties. This compound is also known by other names such as N,N’-Bis(3-aminopropyl)-1,3-propanediamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to maintain optimal temperatures and pressures. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- involves its interaction with various molecular targets. In biological systems, it can interact with DNA and proteins, influencing cellular processes such as gene expression and enzyme activity. The compound can also modulate ion channels and receptors, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Diethylenetriamine
- Tetraethylenepentamine
- Spermine
Uniqueness
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its linear polyamine structure makes it particularly useful in the synthesis of polymers and resins. Additionally, its ability to interact with biological molecules makes it valuable in medical and biological research .
Eigenschaften
IUPAC Name |
N'-(3-aminopropyl)-N'-ethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-2-11(7-3-5-9)8-4-6-10/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMLXOYLORBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517388 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-77-2 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


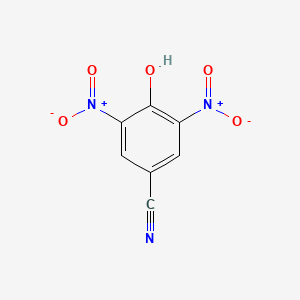


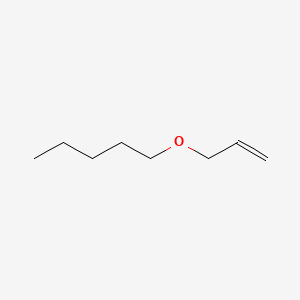
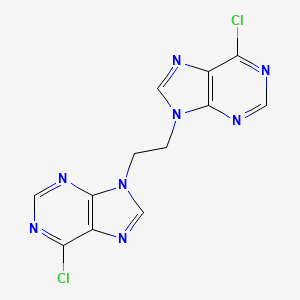

![3H-Benz[e]indene](/img/structure/B3050040.png)
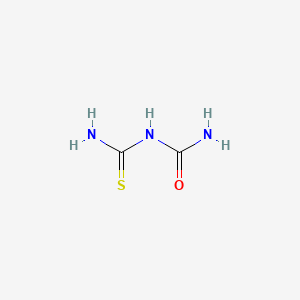
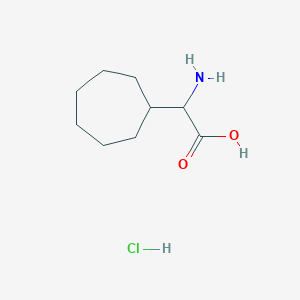
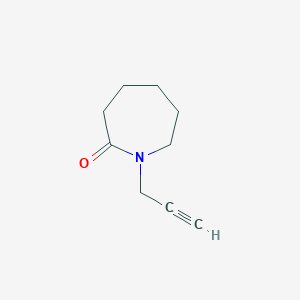
![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)
